molecular formula C15H19NO3 B6147914 tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1044764-68-2

tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6147914
CAS No.: 1044764-68-2
M. Wt: 261.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves the condensation of tert-butyl 2-(formylamino)acetate with 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "tert-butyl 2-(formylamino)acetate", "1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid", "Sodium triacetoxyborohydride", "Methanol", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-(formylamino)acetate (1.0 equiv) and 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (1.0 equiv) in methanol (10 mL) and add acetic acid (0.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Remove the solvent under reduced pressure and dissolve the residue in diethyl ether (20 mL). Wash the organic layer with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in methanol (10 mL) and add sodium triacetoxyborohydride (1.5 equiv) at 0°C. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water (10 mL) and extract the product with diethyl ether (20 mL). Wash the organic layer with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired product as a yellow solid." ] }

CAS No.

1044764-68-2

Molecular Formula

C15H19NO3

Molecular Weight

261.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.